molecular formula C17H36 B072761 2-Methylhexadecane CAS No. 1560-92-5

2-Methylhexadecane

Cat. No. B072761
CAS RN: 1560-92-5
M. Wt: 240.5 g/mol
InChI Key: FNWWOHKUXFTKGN-UHFFFAOYSA-N
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Description

2-Methylhexadecane is a chemical compound with the molecular formula C17H36 . It has an average mass of 240.468 Da and a monoisotopic mass of 240.281708 Da .


Molecular Structure Analysis

The molecular structure of 2-Methylhexadecane consists of a chain of 17 carbon atoms, with one of the hydrogen atoms on the second carbon atom replaced by a methyl group .


Physical And Chemical Properties Analysis

2-Methylhexadecane has a molecular weight of 240.4677 . More detailed physical and chemical properties such as boiling point, heat capacity, and density can be found in the NIST WebBook .

Scientific Research Applications

Oxidation Mechanisms

  • Hydroperoxide Chain Mechanism in Alkanes : Brown and Fish (1969) explored the liquid-phase oxidation of 2-methylhexadecane. They aimed to understand the oxidation of high molecular weight alkanes and observed over 160 oxidation products at temperatures between 145 to 230 °C. This study aids in predicting properties necessary for high-temperature antioxidants (Brown & Fish, 1969).

Role in Pheromones

  • Sex Pheromone in Tiger Moths : Roelofs and Cardé (1971) identified 2-Methylheptadecane as a sex pheromone in various species of Arctiidae (tiger moth). This highlights its biological significance in the reproductive behavior of these species (Roelofs & Cardé, 1971).

Thermal Properties

  • Thermodynamic Properties of 2-Methylalkanes : Messerly and Finke (1971) conducted experimental measurements on the thermal properties of 2-methylalkanes, including 2-methylhexadecane. Their research provides insight into the chemical thermodynamics of these compounds (Messerly & Finke, 1971).

Synthesis and Chemical Characterization

  • Synthesis and Applications : Singh et al. (1994) reported on the synthesis of 2-methylheptadecane, which is a pheromone in the tiger moth family. This synthesis work is crucial for further biological and chemical studies (Singh, Arora, Kaur, & Kad, 1994).

Inclusion Compounds and Conformation

  • Solid-State NMR Investigations : Handel et al. (2004) used solid-state NMR spectroscopy to study 2-methylhexadecane in urea and thiourea inclusion compounds. Their research provides insights into the conformations and motional features of 2-methylhexadecane in different chemical environments (Handel, Lissner, Schleid, & Müller, 2004).

Safety And Hazards

According to the safety data sheet, 2-Methylhexadecane is a flammable liquid and vapor. It may be harmful if inhaled. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-methylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWWOHKUXFTKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166025
Record name 2-Methylhexadecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Ultra Scientific MSDS]
Record name 2-Methylhexadecane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

2-Methylhexadecane

CAS RN

1560-92-5
Record name 2-Methylhexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylhexadecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLHEXADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UAR331X65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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